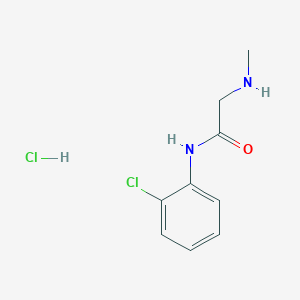

N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves acetylation, esterification, and ester interchange steps, utilizing starting materials such as N-methylaniline and chloracetyl chloride to achieve high yields of target acetamides. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis follows this route, indicating a similar approach could be applied to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The conformation of the N—H bond in related structures, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide, is typically syn to the methyl group, with molecules linked into chains through intermolecular N—H⋯O hydrogen bonds, which may be relevant for the hydrochloride version of our compound of interest (B. Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The compound has shown significant antiviral and antiapoptotic effects in vitro, which correlates with therapeutic efficacy in treating diseases like Japanese encephalitis in model studies, showcasing its biological activity and chemical reactivity (Ghosh et al., 2008).

Physical Properties Analysis

The physical properties of related acetamides, including their crystal structure and hydrogen bonding patterns, suggest that N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride may exhibit similar characteristics, such as chain formation through N—H⋯O hydrogen bonds in its crystal lattice (B. Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

Quantum chemical calculations on related compounds provide insights into conformation, vibrational spectroscopic, electronic, NBO, and thermodynamic properties, which can be instrumental in understanding the chemical properties of N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride (Choudhary et al., 2014).

Wissenschaftliche Forschungsanwendungen

Surgical Anesthetic Applications : Ketamine, a compound structurally related to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, has been used in conjunction with Acepromazine to produce surgical depth anesthesia in guinea pigs, demonstrating fast-acting, safe, and easily controlled anesthetic properties (Shucard, Andrew, & Beauford, 1975).

Therapeutic Effect in Japanese Encephalitis : A novel anilidoquinoline derivative, structurally similar to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus, suggesting potential therapeutic applications (Ghosh et al., 2008).

Crystal Structure Analysis : The crystal structure of the S-(+)-ketamine hydrochloride salt, closely related to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, has been determined. This study provides insight into the compound's molecular arrangement and potential applications based on its structural properties (Hakey, Ouellette, Zubieta, & Korter, 2008).

Potential Antibacterial Agents : Research on various acetamides, including those structurally similar to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, has revealed moderate to good antibacterial activity against gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).

Treatment of Overactive Detrusor : N-(4-amino-2-butynyl)acetamides, structurally akin to N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride, have been explored for their inhibitory activity on detrusor contraction, indicating potential use in the treatment of overactive detrusor (Take et al., 1992).

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10;/h2-5,11H,6H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYOONNNSCBRBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC=C1Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-(methylamino)acetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)

![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)